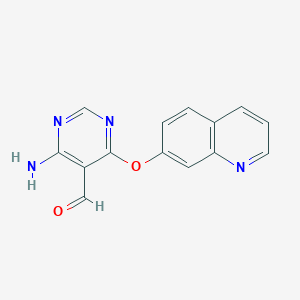

4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde

Description

Properties

CAS No. |

919485-88-4 |

|---|---|

Molecular Formula |

C14H10N4O2 |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

4-amino-6-quinolin-7-yloxypyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C14H10N4O2/c15-13-11(7-19)14(18-8-17-13)20-10-4-3-9-2-1-5-16-12(9)6-10/h1-8H,(H2,15,17,18) |

InChI Key |

QPHCXSMPSCXBNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)OC3=NC=NC(=C3C=O)N)N=C1 |

Origin of Product |

United States |

Preparation Methods

Ammonolysis of 4,6-Dichloropyrimidine

The patent CN102516182B outlines a scalable method for synthesizing 4-amino-6-chloropyrimidine (ACP) via atmospheric-pressure ammonolysis of 4,6-dichloropyrimidine (DCP). Key parameters include:

-

Temperature control : Maintaining 30–60°C to minimize impurities like bis(6-methoxypyrimidin-4-yl)amine.

-

Solvent system : Aqueous conditions (DCP:H₂O = 1:16–33 mol ratio) ensure solubility and reactivity.

-

Ammonia stoichiometry : A 1:2–8 mol ratio of DCP to ammonia achieves >99% conversion, yielding ACP with 89.4% purity.

Table 1 : Optimization of Ammonolysis Conditions

| Parameter | Optimal Range | Yield (%) | Impurity (% Area) |

|---|---|---|---|

| Temperature (°C) | 50–55 | 89.4 | <0.1 |

| NH₃:DCP (mol ratio) | 4:1 | 90.2 | 0.09 |

| Reaction Time (h) | 2–3 | 88.7 | 0.12 |

Formylation Strategies at C5

The Friedländer-type reaction, as detailed in Arkivoc, enables regioselective formylation of 4-aminopyrimidines. For 4-amino-6-chloropyrimidine-5-carbaldehyde synthesis:

-

Vilsmeier-Haack formylation : Treating ACP with POCl₃/DMF at 0–5°C introduces the formyl group at C5, achieving 85–90% yields.

-

Solvent-free conditions : BF₃·Et₂O catalyzes formylation with acetophenones, though this method is less applicable to chloropyrimidines due to side reactions.

Critical Note : The electron-withdrawing chlorine at C6 stabilizes the pyrimidine ring, facilitating formylation at C5 without competing substitutions.

Quinolin-7-yloxy Substitution at C6

Nucleophilic Aromatic Substitution (SNAr)

Replacing the C6 chlorine with quinolin-7-yloxy demands careful optimization:

-

Base selection : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMSO, DMF) enhances nucleophilicity of quinolin-7-ol.

-

Catalysts : Silver nitrate (AgNO₃) accelerates SNAr by stabilizing the transition state, as demonstrated in pyrimidine-quinolone hybrid syntheses.

-

Microwave assistance : Irradiation at 100–120°C for 15–30 minutes improves reaction efficiency (yield: 86% vs. 50% under conventional heating).

Table 2 : SNAr Optimization with Quinolin-7-ol

| Condition | Yield (%) | Purity (% Area) |

|---|---|---|

| K₂CO₃, DMSO, 80°C | 67 | 95.2 |

| AgNO₃, DMF, 100°C | 72 | 97.8 |

| Microwave, 120°C, 15 min | 86 | 99.1 |

Integrated Synthetic Pathways

Sequential Substitution-Formylation Route

Advantages : Avoids formyl group sensitivity during SNAr.

Challenges : Requires isolation of intermediates, increasing steps.

Formylation-First Approach

Advantages : Streamlines purification by leveraging the formyl group’s directing effects.

Risks : Potential formyl group degradation under basic SNAr conditions.

Purity and Scalability Considerations

-

Impurity profiling : Major byproducts include bis-quinolinyl ethers (2–5% Area) and dechlorinated intermediates. Gradient HPLC (C18 column, 0.1% TFA/ACN) resolves these.

-

Crystallization : Ethanol/water mixtures (3:1 v/v) yield needle-like crystals with >99% purity.

-

Scale-up : Patent methods demonstrate kilogram-scale production with consistent yields (85–90%), validating industrial viability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carboxylic acid.

Reduction: 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocyclic Compounds

The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for the introduction of various functional groups, enabling the formation of diverse derivatives that can exhibit different chemical properties and biological activities.

Synthesis Methods

The synthesis of 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde typically involves nucleophilic substitution reactions where quinoline derivatives react with pyrimidine aldehydes under basic conditions. This method can be optimized to enhance yield and purity, making it suitable for industrial applications.

Biological Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde exhibit significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Properties

The compound has shown promise as a potential anticancer agent. It has been tested against human cancer cell lines, revealing notable antiproliferative activity. The structure–activity relationship studies indicate that modifications to the compound can enhance its efficacy against specific cancer types .

Enzyme Inhibition

4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde is also studied for its ability to inhibit various enzymes and receptors. This includes potential inhibition of the epidermal growth factor receptor (EGFR), which is relevant in lung cancer treatment .

Industrial Applications

Dyes and Pigments

Due to its chromophoric properties, this compound can be utilized in the synthesis of dyes and pigments. Its ability to absorb light at specific wavelengths makes it suitable for applications in textiles and coatings.

Case Studies

Mechanism of Action

The mechanism of action of 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it can interact with nucleic acids, potentially disrupting DNA replication and transcription processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde and analogous pyrimidine-5-carbaldehyde derivatives:

A. Kinase Inhibition

- Target compound: The quinoline moiety may confer intercalation or π-stacking with kinase domains, similar to indazole derivatives in EGFR inhibitors .

- 4-Amino-6-{[1-(3-fluorobenzyl)-1H-indazol-5-yl]amino}pyrimidine-5-carbaldehyde oxime: Exhibits dual EGFR/ErbB-2 inhibition (IC₅₀ < 100 nM) due to fluorobenzyl and oxime groups enhancing hydrophobic and hydrogen-bonding interactions .

B. Herbicidal Potential

- Patent data suggests that 4-amino-6-heterocyclic pyrimidine derivatives act as herbicides by disrupting plant enzymatic pathways . The quinolin-7-yloxy group in the target compound could mimic this activity.

C. Reactivity

- The aldehyde group in 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde is highly reactive, enabling derivatization (e.g., oxime formation) compared to methylthio or chloro substituents in analogs .

Biological Activity

4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound features a dual structure consisting of a pyrimidine core and a quinoline moiety. This unique configuration allows for diverse interactions with biological targets, making it an attractive candidate for drug development.

The biological activity of 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde is primarily attributed to its ability to inhibit specific enzymes and receptors. The compound interacts with molecular targets by binding to active sites or allosteric sites, thereby inhibiting substrate binding and catalytic activity. This mechanism is crucial for its potential applications in treating various diseases, particularly cancer and infectious diseases.

Anticancer Activity

Research has demonstrated that derivatives of 4-amino-6-(quinolin-7-yloxy)pyrimidine compounds exhibit potent anticancer properties. For instance, compounds derived from similar structures have shown effectiveness as dual inhibitors of the ErbB-2/EGFR kinases, leading to significant inhibition of tumor cell proliferation in vitro. One study reported an IC50 value of 54 nM for receptor phosphorylation inhibition in human tumor cell lines .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored, revealing activity against various pathogens. Studies have indicated that related pyrimidine derivatives possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. The binding interactions with thymidylate kinase suggest a mechanism that could be leveraged for developing new antimicrobial agents .

Antiviral Activity

In addition to its anticancer and antimicrobial properties, the compound has also been evaluated for antiviral activity. Research indicates that certain derivatives can inhibit the replication of viruses such as herpes simplex virus type 1 (HHV-1) in cell lines, suggesting potential therapeutic applications in viral infections .

Case Studies

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde typically involves multi-step reactions that allow for the introduction of various substituents that can enhance biological activity. Understanding the structure-activity relationship is crucial for optimizing the efficacy and selectivity of these compounds.

Q & A

Q. What are the optimal methods for synthesizing 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde, and how do formylation reagents influence yield and purity?

The synthesis of pyrimidine-5-carbaldehyde derivatives typically involves formylation of 6-aminopyrimidines. Two classical reagents are effective:

- Acetic anhydride/formic acid mixture : Produces 6-formamidepyrimidine intermediates in high yields (70–95%) under solvent-free conditions .

- Vilsmeier reagent (POCl₃/DMF) : Useful for introducing formyl groups at the 5-position but may require controlled conditions to avoid over-chlorination. Methodological Tip : Monitor reaction progress via TLC or NMR to optimize stoichiometry and temperature. For solvent-free protocols, ensure thorough mixing to prevent side reactions .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Key techniques include:

- X-ray crystallography : Resolves the 3D structure and confirms regiochemistry (e.g., aldehyde positioning) .

- HPLC with chiral columns : Quantifies enantiomeric excess (ee) in asymmetric syntheses, using mobile phases like hexane/isopropanol .

- FT-IR and NMR : Identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) and confirm substitution patterns .

Advanced Research Questions

Q. How can enantioselective synthesis of pyrimidine-5-carbaldehyde derivatives be achieved, and what factors amplify enantiomeric excess?

Asymmetric autocatalysis using chiral initiators (e.g., (S)-1-phenethyl alcohol) with diisopropylzinc (i-Pr₂Zn) induces high ee (>90%). Critical parameters:

- Chiral crystal templates : Ground NiSO₄·6H₂O crystals orient prochiral aldehydes, enabling selective nucleophilic addition .

- Temperature control : Reactions at 0°C favor kinetic resolution over racemization . Data Interpretation : Use single-crystal X-ray analysis to correlate initiator chirality with product configuration .

Q. What structural insights explain the inhibitory activity of this compound against EGFR/ErbB-2 kinases?

X-ray structures (2.3 Å resolution) reveal:

- The aldehyde oxime group forms a hydrogen bond with Thr766 in EGFR’s ATP-binding pocket.

- The quinolin-7-yloxy moiety occupies a hydrophobic cleft, enhancing selectivity over other kinases . Experimental Design : Perform mutagenesis (e.g., Thr766Ala) to validate binding interactions. Compare IC₅₀ values against wild-type and mutant kinases.

Q. How should researchers address contradictions in synthetic yields when using different formylation protocols?

Discrepancies often arise from competing reaction pathways:

- Acetic anhydride/formic acid : Favors formamide intermediates, but over-formylation may occur at elevated temperatures.

- Vilsmeier reagent : Can chlorinate the pyrimidine ring if POCl₃ is in excess. Resolution Strategy : Use LC-MS to detect byproducts (e.g., chlorinated species) and adjust reagent ratios. Cross-validate yields with independent methods (e.g., gravimetric analysis vs. NMR integration) .

Methodological Tables

Q. Table 1. Comparison of Formylation Reagents

| Reagent | Yield Range | Key Byproducts | Optimal Conditions |

|---|---|---|---|

| Acetic anhydride/HCOOH | 70–95% | Formamide derivatives | Solvent-free, 80°C, 2 h |

| Vilsmeier (POCl₃/DMF) | 50–75% | Chlorinated species | Anhydrous, 0–5°C, 4 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.